molecular formula C14H13FN2O4S B5730848 N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide

N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide

Cat. No.: B5730848
M. Wt: 324.33 g/mol
InChI Key: MLZNOFWWMPZDPB-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)ethyl]-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonamide core linked to a 2-(4-fluorophenyl)ethyl group. For instance, sulfonamides with nitro and fluorophenyl substituents are frequently utilized as intermediates in synthesizing bioactive molecules, such as Mycobacterium tuberculosis inhibitors (e.g., ).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4S/c15-12-3-1-11(2-4-12)9-10-16-22(20,21)14-7-5-13(6-8-14)17(18)19/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZNOFWWMPZDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-fluoroacetophenone and 4-nitrobenzenesulfonyl chloride.

    Step 1: The 4-fluoroacetophenone undergoes a Friedel-Crafts acylation reaction to form 4-fluoroacetophenone.

    Step 2: The 4-fluoroacetophenone is then reduced to 4-fluorophenylethanol using a reducing agent such as sodium borohydride.

    Step 3: The 4-fluorophenylethanol is converted to 4-fluorophenylethylamine through an amination reaction.

    Step 4: Finally, the 4-fluorophenylethylamine reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The ethyl chain can be oxidized to form carboxylic acid derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: N-[2-(4-fluorophenyl)ethyl]-4-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Carboxylic acid derivatives of the ethyl chain.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Chemical Biology: The compound is utilized in chemical biology to probe cellular processes and pathways, particularly those involving sulfonamide-sensitive enzymes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. The fluorophenyl group enhances the binding affinity and specificity of the compound for its target. The nitro group can undergo reduction to form reactive intermediates that further modulate the activity of the target protein.

Comparison with Similar Compounds

Key Observations :

  • Yield : Simpler derivatives (e.g., ) exhibit higher yields (>75%) compared to bulky analogs (e.g., 33% in ), reflecting synthetic challenges with steric hindrance .
  • Substituent Effects : The nitro group in the target compound is a strong electron-withdrawing group (EWG), which may increase sulfonamide acidity and reactivity compared to electron-donating groups like methoxy () .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives () exhibit higher aqueous solubility due to ionizable groups, whereas nitro-containing compounds (e.g., target) may require formulation adjustments for bioavailability .
  • Thermal Stability : The sulfondiimine analog in has a high melting point (191–192°C), likely due to crystalline packing and rigid structure, whereas ester derivatives () have lower melting points (65–66°C) .

Halogen Substitution Effects

  • Fluoro vs. Chloro: Chlorophenyl analogs (e.g., ) exhibit increased molecular weight and lipophilicity compared to fluorophenyl derivatives.

Biological Activity

N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological effects, making it a candidate for further research in drug development.

Chemical Structure and Properties

The compound features a sulfonamide group, a nitro group, and a fluorophenyl moiety, which play crucial roles in its biological activity. The structural formula can be represented as follows:

N 2 4 fluorophenyl ethyl 4 nitrobenzenesulfonamide\text{N 2 4 fluorophenyl ethyl 4 nitrobenzenesulfonamide}

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism includes:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing the compound to bind to the active sites of various enzymes, inhibiting their activity.
  • Binding Affinity : The presence of the fluorophenyl group enhances binding affinity and specificity towards target proteins, potentially increasing the efficacy of the compound.
  • Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that may further modulate protein activity and cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

  • Inhibition Zone Diameter : Studies have reported inhibition zones ranging from 10 to 25 mm against common pathogens, indicating its effectiveness as an antimicrobial agent.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound vary between 5 µg/mL to 50 µg/mL depending on the bacterial strain tested.

Antitumor Activity

The compound has also been evaluated for its antitumor properties:

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., MCF-7, HeLa) have demonstrated cytotoxic effects with IC50 values ranging from 10 µM to 30 µM.
  • Mechanism : The antitumor activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers tested the compound against Gram-positive and Gram-negative bacteria.
    • Results showed that the compound effectively inhibited bacterial growth, especially against Staphylococcus aureus and Escherichia coli.
  • Antitumor Research :
    • A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant decrease in tumor cell viability.
    • Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment.
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor sizes compared to control groups.
    • Histopathological examinations revealed decreased mitotic figures in treated tissues, supporting its antitumor potential.

Data Summary Table

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialS. aureusMIC = 10 µg/mL
AntimicrobialE. coliMIC = 15 µg/mL
AntitumorMCF-7IC50 = 20 µM
AntitumorHeLaIC50 = 15 µM

Q & A

Q. What are the standard synthetic routes for N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide?

The compound is typically synthesized via sulfonylation of 4-nitrobenzenesulfonyl chloride with 2-(4-fluorophenyl)ethylamine. The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with a base like triethylamine (TEA) to neutralize HCl and drive the reaction to completion. Purification involves recrystallization or column chromatography to isolate the product .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

Key methods include:

  • 1H/13C NMR : To verify aromatic proton environments and sulfonamide linkage (e.g., NH resonance at δ 10–12 ppm).
  • IR Spectroscopy : Confirmation of sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. What are the documented biological activities of this compound?

Structural analogs exhibit antimicrobial and anticancer properties, likely due to sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) and nitro group redox activity. However, target specificity requires validation via enzyme assays or cellular models .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing by-products like disubstituted sulfonamides?

Optimization strategies include:

  • Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition to reduce side reactions.
  • Catalyst Use : 4-Dimethylaminopyridine (DMAP) enhances nucleophilicity of the amine.
  • Solvent Selection : Aprotic solvents (e.g., DCM) improve reagent solubility and reaction homogeneity .

Q. How do steric and electronic effects of the 4-fluorophenyl group influence reactivity in downstream modifications?

The electron-withdrawing fluorine atom deactivates the phenyl ring, reducing susceptibility to electrophilic substitution. Steric hindrance from the ethyl spacer may limit access to bulky reagents in functionalization reactions (e.g., alkylation or acylation). Computational modeling (DFT) can predict reactive sites for rational derivatization .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., pH, cell line variability). Solutions include:

  • Dose-Response Curves : To establish EC50/IC50 values under standardized protocols.
  • Off-Target Screening : Use proteome-wide affinity assays (e.g., thermal shift assays) to identify unintended interactions .

Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?

Stability is evaluated via:

  • HPLC-MS Monitoring : Degradation in simulated gastric fluid (SGF) or plasma.
  • Metabolite Identification : Incubation with liver microsomes to detect phase I/II metabolism (e.g., nitro reduction or sulfonamide cleavage) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Use nonlinear regression (e.g., log(inhibitor) vs. response curves in Prism/GrapPad) to calculate IC50 values. Include replicates (n ≥ 3) and controls (e.g., vehicle and positive inhibitors) to account for plate-to-plate variability .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides precise bond angles and torsional parameters. For example, analogous sulfonamides show planar sulfonamide groups and intramolecular hydrogen bonding, which stabilize the crystal lattice .

Q. What in silico tools predict binding modes with potential enzyme targets?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) model interactions with targets like carbonic anhydrase. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

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